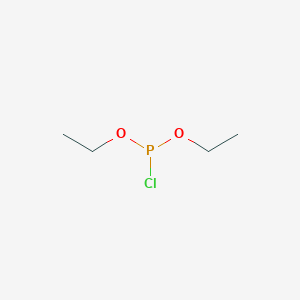

Diethyl chlorophosphite

Overview

Description

Diethyl chlorophosphite is a compound with the molecular formula C4H10ClO2P . It is also known by other names such as Ethyl phosphorochloridite and Diethyl phosphorochloridite . It is used in the synthesis of organophosphates and is considered an anticholinesterase agent .

Synthesis Analysis

Diethyl chlorophosphite can be synthesized from Ethyl phosphorodichloridite and Ethanol . A temperature-controlled 300 ml baffled round bottom flask is charged with a solution of 25 ml 2.0 molar PCl3 in toluene. Under vigorous stirring, a solution of 25 ml 2.0 molar triethylamine in toluene and a solution of 25 ml 2.0 molar ethyl alcohol in toluene are added separately and concurrently via a dual syringe pump over a period of 100 min .Molecular Structure Analysis

The molecular weight of Diethyl chlorophosphite is 156.55 g/mol . The IUPAC name is chloro (diethoxy)phosphane . The InChI is 1S/C4H10ClO2P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3 .Chemical Reactions Analysis

Diethyl chlorophosphite (DECP) was previously described as a reducing agent for nitro compounds to the corresponding amines . The utility of this reagent was extended to chemical conversions of other oxygenated functional groups . The scope of the reaction of DECP with N-oxides, epoxides, sulfones, sulfoxides, hydroxylamines, ketoximes, and aldoximes was reported .Physical And Chemical Properties Analysis

Diethyl chlorophosphite has a molecular weight of 156.55 g/mol . It has a density of 1.089 g/mL at 20 °C . The boiling point is 153-155 °C . It is a clear colorless to yellow liquid .Scientific Research Applications

Phosphorylating Agent

Diethyl chlorophosphite acts as a versatile phosphorylating agent for ester and lactone enolates . This means it can be used to introduce a phosphate group into these compounds, which can be useful in various chemical reactions.

Synthesis of Organophosphates

It is used in the synthesis of organophosphates . Organophosphates have a wide range of applications, including as flame retardants, plasticizers, pesticides, and nerve gases.

Anticholinesterase Agents

Diethyl chlorophosphite is considered an anticholinesterase agent through observation in studies . Anticholinesterase agents are substances that inhibit the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the body. This has potential applications in the treatment of diseases like Alzheimer’s and myasthenia gravis.

Detection of Nerve Agent Mimics

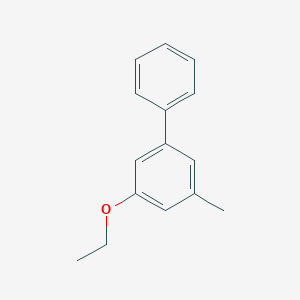

A new turn-on probe (SWJT-20) based on isophorone fluorophore for the detection of nerve agent mimic diethyl chlorophosphite (DCP) was designed and synthesized . This probe could rapidly respond to DCP within 2 seconds using UV-Vis or fluorescent spectra, accompanied by a significant change in the solution color under visible light or UV light .

Paper Sensor Development

Facile paper as sensors with the visualization of colorimetric/fluorometric responses based on SWJT-20 has been fabricated . This means that diethyl chlorophosphite can be used in the development of paper-based sensors for detecting certain substances.

Detection of DCP Vapor

This probe could detect DCP vapor through gas diffusion experiments . This application is particularly useful in situations where there is a need to detect the presence of DCP in the air, such as in industrial settings or in the event of a chemical spill.

Safety And Hazards

Future Directions

Diethyl chlorophosphite has been used in the detection of nerve agent mimic diethyl chlorophosphite (DCP), which is a significant development in the field of chemical detection . It has also been used as a versatile reagent in organic synthesis , indicating its potential for further applications in chemical research and industry.

properties

IUPAC Name |

chloro(diethoxy)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClO2P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHWYSOQHNMOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060430 | |

| Record name | Phosphorochloridous acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl chlorophosphite | |

CAS RN |

589-57-1 | |

| Record name | Diethyl chlorophosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl phosphorochloridite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorochloridous acid, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorochloridous acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl chlorophosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PHOSPHOROCHLORIDITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F414S3V8K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: Diethyl chlorophosphite acts as a reducing agent, converting nitro compounds to their corresponding amines. [] The reaction mechanism involves a series of electron transfers and rearrangements. []

A: Yes, research has shown that DECP exhibits chemoselectivity and can target various oxygenated functional groups, including N-oxides, epoxides, sulfones, sulfoxides, hydroxylamines, ketoximes, and aldoximes. []

ANone: Diethyl chlorophosphite has the molecular formula C4H10ClO2P and a molecular weight of 156.56 g/mol.

A: Researchers frequently utilize techniques such as FT-IR, GC-MS, 31P NMR, and 27Al NMR to characterize DECP and analyze its reactions. [, ]

ANone: Diethyl chlorophosphite is sensitive to moisture and air, requiring handling under inert conditions.

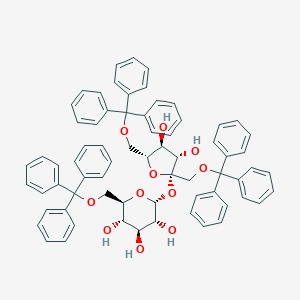

ANone: DECP acts as a reagent in various reactions, including:

- Phosphorylation: It facilitates the phosphorylation of alcohols, amines, and other nucleophiles. [, , ]

- Glycosylation: DECP mediates glycosylation reactions, particularly with exo-glycals, leading to the formation of glycosides. []

- Cycloaddition: It participates in cycloaddition reactions, for example, with norbornadiene to form tetracyclic phosphinate esters. []

- Reduction: As mentioned earlier, DECP reduces nitro compounds to amines. []

A: The mechanism typically involves the nucleophilic attack of the target molecule on the phosphorus atom of DECP, followed by the elimination of chloride. [, , ] The resulting phosphite ester can be further oxidized to the corresponding phosphonate.

A: While specific computational studies focusing solely on DECP are limited in the provided literature, researchers commonly utilize computational tools to study reaction mechanisms, transition states, and intermediates involved in DECP-mediated transformations. [, ]

ANone: Although specific SAR studies on DECP are not extensively covered in the provided literature, it's important to note that modifications to the alkoxy groups or the introduction of substituents on the phosphorus atom can significantly alter the reactivity and selectivity of DECP in various reactions.

ANone: The provided literature primarily focuses on the synthetic applications and reactivity of diethyl chlorophosphite as a chemical reagent. Therefore, information related to aspects like pharmacology, toxicology, environmental impact, or clinical applications is outside the scope of these research papers and cannot be answered from the provided context.

A: Early research recognized DECP as a reducing agent for nitro compounds. [] Subsequent studies expanded its applications to include phosphorylation, glycosylation, and cycloaddition reactions, highlighting its versatility as a reagent in organic synthesis. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)

![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)

![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)